molecular formula C9H13N3O B2856654 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol CAS No. 1341839-66-4

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

Cat. No. B2856654
CAS RN: 1341839-66-4
M. Wt: 179.223
InChI Key: QXDGJODPOOIMGN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.223. It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of Baricitinib , a medication used for treating rheumatoid arthritis . The synthesis process emphasizes green chemistry principles, aiming to reduce the use of hazardous substances and improve yield, making it an environmentally friendly and cost-effective approach.

Antimicrobial Agents

Research indicates potential for this compound to be used in developing new antimicrobial agents. Its structural framework allows for the synthesis of derivatives that could be tested against various bacterial strains to assess their efficacy .

Chemical Synthesis

The compound’s structure is conducive to chemical modifications, making it a valuable starting point for synthesizing a wide range of heterocyclic compounds. These compounds can have applications in material science, life science, and chemical synthesis .

Material Science

In material science, this compound could be used to create novel polymers or coatings with unique properties, such as increased resistance to heat or corrosion .

Analytical Chemistry

Due to its unique chemical structure, this compound can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances .

Biochemistry Research

In biochemistry, it could be used to study enzyme-substrate interactions, particularly in enzymes that interact with pyrimidine or azetidine rings .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound could be designed to interact with specific biological targets, potentially leading to the development of new therapeutic drugs .

Agricultural Chemistry

Lastly, this compound could be explored for use in agricultural chemistry, possibly as a precursor for the synthesis of pesticides or herbicides that target specific pests or weeds without affecting crops .

properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDGJODPOOIMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

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